molecular formula C21H34O5 B1237884 20-Methyl-13,14-didehydro-pgf2alpha CAS No. 59476-66-3

20-Methyl-13,14-didehydro-pgf2alpha

Cat. No.: B1237884
CAS No.: 59476-66-3
M. Wt: 366.5 g/mol
InChI Key: MAALIOOFFJXENL-UWJLIRLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Development and Discovery

The development of 20-methyl-13,14-didehydro-prostaglandin F2α emerged during the late 1970s as part of systematic efforts to create selective prostaglandin antagonists for research purposes. The compound was first characterized and reported by Ceserani, Gandolfi, Longiave, Mandelli and colleagues in 1979 in their seminal work published in Prostaglandins and Medicine. This research represented a crucial advancement in the field of prostaglandin pharmacology, as it provided one of the first examples of a structurally modified prostaglandin that demonstrated clear antagonistic rather than agonistic properties.

The historical context of this discovery is particularly significant because prostaglandin research in the 1970s was primarily focused on understanding the diverse physiological roles of naturally occurring prostaglandins. The development of synthetic antagonists was essential for elucidating the specific functions of different prostaglandin subtypes and their receptors. The work by Ceserani and colleagues represented a milestone in this endeavor, as they successfully demonstrated that structural modifications could convert a prostaglandin agonist into a selective antagonist. The research methodology employed in vitro smooth muscle preparations to assess antagonistic activity, establishing protocols that would become standard in prostaglandin pharmacology research.

The discovery process involved systematic testing of the compound against both prostaglandin F2α and prostaglandin E2 on various smooth muscle preparations, which revealed the selective nature of the antagonism. This selectivity was particularly noteworthy because it suggested that subtle structural modifications could confer receptor specificity, opening new avenues for the development of therapeutic agents targeting specific prostaglandin pathways.

Position within Prostaglandin Research

Within the broader context of prostaglandin research, 20-methyl-13,14-didehydro-prostaglandin F2α occupies a unique position as a synthetic tool compound that has contributed significantly to our understanding of prostaglandin receptor pharmacology. The compound has been particularly valuable in studies investigating the mechanisms of prostaglandin F2α action on smooth muscle tissue, specifically in uterine preparations where it demonstrates competitive antagonistic behavior. This positioning within prostaglandin research reflects the broader scientific need for selective receptor antagonists to dissect the complex physiological roles of different prostaglandin subtypes.

The compound's role in prostaglandin research extends beyond its immediate antagonistic properties to encompass broader questions about structure-activity relationships within the prostaglandin family. The successful conversion of an agonist structure to an antagonist through specific chemical modifications provided important insights into the molecular determinants of prostaglandin receptor activation. These findings have informed subsequent efforts to develop both research tools and potential therapeutic agents targeting prostaglandin pathways.

Research utilizing 20-methyl-13,14-didehydro-prostaglandin F2α has contributed to the understanding that prostaglandin receptors can distinguish between subtle structural variations in ligand molecules. The compound's selectivity for prostaglandin F2α over prostaglandin E2 demonstrates that these closely related receptors have distinct binding requirements, which has implications for both basic research and drug development efforts. The compound has also been instrumental in establishing that competitive antagonism can be achieved within the prostaglandin system, providing a mechanism for modulating prostaglandin activity without complete receptor blockade.

Research Application Tissue System Demonstrated Activity Reference
Smooth muscle antagonism Rat uterus in vitro Selective competitive antagonist of prostaglandin F2α
Receptor selectivity studies Various smooth muscle preparations Reduced activity against prostaglandin E2
Structure-activity relationship analysis Multiple in vitro systems Conversion of agonist to antagonist properties

Classification in Eicosanoid Chemistry

From the perspective of eicosanoid chemistry, 20-methyl-13,14-didehydro-prostaglandin F2α belongs to the synthetic analog category within the broader prostaglandin subfamily of eicosanoids. Eicosanoids represent a diverse group of signaling molecules derived from the enzymatic or non-enzymatic oxidation of arachidonic acid and other polyunsaturated fatty acids containing approximately twenty carbon units. Within this classification system, prostaglandins constitute one of the major subfamilies alongside thromboxanes, leukotrienes, lipoxins, resolvins, and eoxins.

The compound's classification within eicosanoid chemistry is defined by several key structural features that distinguish it from naturally occurring prostaglandins while maintaining the core prostaglandin framework. The molecular formula C21H34O5 and molecular weight of 366.5 grams per mole reflect the addition of the methyl group at position 20, which extends the carbon chain beyond the typical twenty-carbon eicosanoid structure. The dehydrogenation at positions 13 and 14 introduces an additional degree of unsaturation that alters the molecule's conformational flexibility and receptor binding properties.

The chemical classification of this compound also encompasses its relationship to the omega-6 fatty acid-derived eicosanoid series, as it represents a synthetic modification of prostaglandin F2α, which is derived from arachidonic acid metabolism. This classification places the compound within the broader context of lipid mediator research, where understanding the structure-activity relationships of modified eicosanoids contributes to our knowledge of how these molecules function as autocrine and paracrine signaling agents.

Chemical Classification Structural Features Molecular Properties
Eicosanoid subfamily Prostaglandin F series analog Derived from twenty-carbon fatty acid framework
Synthetic modification 20-methyl substitution Extended carbon chain (C21H34O5)
Structural alteration 13,14-dehydrogenation Additional unsaturation affecting receptor binding
Pharmacological class Prostaglandin antagonist Competitive inhibition of prostaglandin F2α receptors

The compound's position within eicosanoid chemistry also reflects the broader understanding that eicosanoids function in diverse physiological systems including inflammation regulation, blood pressure control, and reproductive processes. As a synthetic antagonist, 20-methyl-13,14-didehydro-prostaglandin F2α provides a tool for investigating how these naturally occurring signaling pathways can be selectively modulated, contributing to our fundamental understanding of eicosanoid biology and potential therapeutic interventions.

Properties

CAS No.

59476-66-3

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

(Z)-7-[(1R,2S,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxynon-1-ynyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C21H34O5/c1-2-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26/h5,8,16-20,22-24H,2-4,6-7,9-12,15H2,1H3,(H,25,26)/b8-5-/t16-,17+,18+,19-,20+/m0/s1

InChI Key

MAALIOOFFJXENL-UWJLIRLQSA-N

SMILES

CCCCCCC(C#CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Isomeric SMILES

CCCCCC[C@@H](C#C[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O

Canonical SMILES

CCCCCCC(C#CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Synonyms

20-methyl-13,14-(didehydroprostaglandin) F2alpha
20-methyl-13,14-didehydro-PGF2alpha

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties and Mechanism of Action

20-Methyl-13,14-didehydro-prostaglandin F2α acts primarily as a selective antagonist of prostaglandins, particularly PGF2α and PGE2. Research indicates that it exhibits competitive antagonistic activity on smooth muscle preparations, such as the rat uterus, suggesting its role in modulating uterine contractions and possibly influencing reproductive processes .

Applications in Reproductive Health

The primary application of 20-Methyl-13,14-didehydro-prostaglandin F2α is in reproductive health. Its antagonistic effects on prostaglandins make it a candidate for managing conditions related to abnormal uterine contractions.

Case Studies

  • In vitro studies have demonstrated that this compound can effectively reduce contractions induced by PGF2α in uterine tissues . This property could be harnessed in clinical settings to manage dysmenorrhea or prevent premature labor.

Cardiovascular Research

Emerging studies suggest that 20-Methyl-13,14-didehydro-prostaglandin F2α may have implications in cardiovascular research. Prostaglandins play a significant role in vascular function and blood pressure regulation.

Findings

  • Research indicates that prostaglandins can influence vascular remodeling and platelet activation, which are critical factors in cardiovascular diseases . The antagonistic properties of 20-Methyl-13,14-didehydro-prostaglandin F2α may provide insights into managing conditions like hypertension and atherosclerosis.

Potential Therapeutic Uses

The unique profile of 20-Methyl-13,14-didehydro-prostaglandin F2α opens avenues for therapeutic applications beyond reproductive health.

Therapeutic Areas

  • Pain Management : Its ability to inhibit prostaglandin-mediated pain pathways could be explored for analgesic applications.
  • Inflammatory Conditions : Given the role of prostaglandins in inflammation, this compound may serve as a therapeutic agent in conditions characterized by excessive inflammatory responses.

Summary Table of Applications

Application AreaMechanism/EffectReferences
Reproductive HealthAntagonizes PGF2α-induced uterine contractions
Cardiovascular ResearchPotential modulation of vascular function
Pain ManagementInhibition of pain pathways mediated by prostaglandins
Inflammatory ConditionsModulation of inflammatory responses

Q & A

Q. How should researchers navigate ethical considerations when using 20-Methyl-13,14-didehydro-PGF2α in animal studies?

  • Methodological Answer: Follow ARRIVE guidelines for experimental design and reporting. Conduct pilot studies to minimize animal numbers. For novel analogs, submit protocols to institutional biosafety committees (IBCs) for approval. Document adverse events transparently in publications .

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